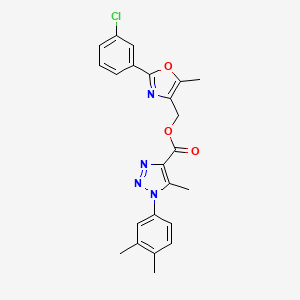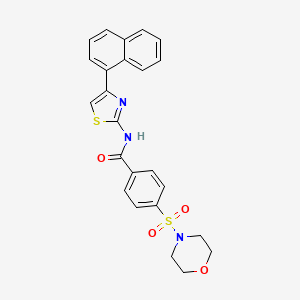![molecular formula C9H9ClN4O B2982166 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 1164548-63-3](/img/structure/B2982166.png)
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H9ClN4O . It is a derivative of pyrazolone, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom .
Synthesis Analysis
The synthesis of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one and its derivatives often involves diazo coupling reactions . Malayappa and coworkers reported the synthesis of benzothiazole-based azo dyes derived from 2-phenyl-2,4-dihydro-3H-pyrazole-3-one by diazo coupling electrophilic substitution at 0–5 °C .Molecular Structure Analysis
The molecular structure of 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is characterized by a pyrazolone ring attached to a diazenyl group, which is further connected to a chlorophenyl group . The exact 3D structure may be viewed using specialized software .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of pyrazoline derivatives, including those similar to 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, often involves reactions that yield complex structures, confirmed through spectroscopic methods such as IR, 1H-NMR, and X-ray crystallography. These methods provide insights into the molecular structures and the effects of substituents on their properties (Insuasty et al., 2001).
- Research on pyrazoline and related compounds has also focused on their vibrational and structural characteristics, investigating their electronic properties and intramolecular interactions through density functional theory (DFT) and other computational methods (Sivakumar et al., 2020).
Potential Applications
- Materials Science : Certain pyrazoline derivatives exhibit unique properties such as fluorescence, making them interesting candidates for use in optical materials and fluorescent dyes. These compounds' physical properties can be tuned by altering the substituents, which opens up applications in sensing, imaging, and material design (Barberá et al., 1998).
- Pharmacology and Biomedical Research : While avoiding specifics on drug use and side effects, it's notable that pyrazoline derivatives are explored for their antimicrobial potential. Their structure-activity relationships help in the design of new compounds with possible antimicrobial properties (B'Bhatt & Sharma, 2017).
- Organic Chemistry and Catalysis : Pyrazolines are key intermediates in synthesizing various biologically active compounds. They are used in creating complex molecules that have applications in pharmaceuticals and agriculture, illustrating the versatility and importance of pyrazoline-based chemistry in synthesizing new compounds with desired functions (Shirini et al., 2017).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one are not explicitly mentioned in the available literature. Given its structural complexity and the presence of the azo group, it could be a subject of interest in the development of new dyes, pharmaceuticals, or other chemical products .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)diazenyl]pyrazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-2-1-3-8(6-7)11-13-14-5-4-9(15)12-14/h1-3,6H,4-5H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZYPZVSQQFQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2982083.png)
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2982084.png)
![3-amino-5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982085.png)
![ethyl 4-[4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2982087.png)





![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2982095.png)

![1-(3,5-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2982097.png)

